molecular formula C14H11NO4 B6400858 4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261938-76-4

4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6400858
CAS RN: 1261938-76-4
M. Wt: 257.24 g/mol
InChI Key: UWPJKNMAYOFHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid, commonly known as 4-ACPHB, is an organic compound with a variety of uses in scientific research. It is a white, solid powder with a molecular weight of 248.23 g/mol and a melting point of 200°C. 4-ACPHB is a derivative of benzoic acid and is used as a reagent in organic synthesis and in the synthesis of pharmaceuticals and other compounds. It is an important intermediate in the synthesis of several compounds, including anilines, amines, and amides.

Mechanism of Action

4-ACPHB is an organic compound and its mechanism of action is based on the properties of its constituent molecules. It acts as a catalyst in the formation of polymers, and it is also used as a reagent in organic synthesis. Its reactivity is based on its ability to form hydrogen bonds with other molecules, which can facilitate the formation of polymers.
Biochemical and Physiological Effects
4-ACPHB is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of pharmaceuticals and other compounds, which can have a range of biochemical and physiological effects. It can also be used as a catalyst in the formation of polymers, which can have an effect on the structure and function of biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-ACPHB in lab experiments is its low cost and availability. It is also relatively easy to synthesize and use in lab experiments. The main limitation of 4-ACPHB is its low solubility in water. It is also sensitive to light and moisture and can be easily degraded.

Future Directions

There are several potential future directions for the use of 4-ACPHB in scientific research. It could be used as a catalyst in the synthesis of polymers, as well as in the preparation of pharmaceuticals and other compounds. It could also be used in the synthesis of dyes and in the preparation of organometallic compounds. Additionally, it could be used in the synthesis of novel drugs and in the preparation of biomaterials. Finally, it could be used as a reagent in the synthesis of organic compounds and in the preparation of biodegradable polymers.

Synthesis Methods

The synthesis of 4-ACPHB involves the reaction of 3-hydroxybenzoic acid with 3-aminopropionic acid in the presence of a base. The reaction of these two compounds produces an intermediate, which is then reacted with a carboxylic acid in the presence of a catalyst. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-ACPHB is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and in the synthesis of pharmaceuticals and other compounds. It is also used as a catalyst in the synthesis of polymers and in the preparation of pharmaceutical intermediates. It is also used in the synthesis of dyes and in the preparation of organometallic compounds.

properties

IUPAC Name

4-(3-carbamoylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)16/h1-7,16H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJKNMAYOFHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689860
Record name 3'-Carbamoyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-76-4
Record name 3'-Carbamoyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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